4-(Trifluoromethyl)thiophen-2-amine hydrochloride
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Overview
Description
4-(Trifluoromethyl)thiophen-2-amine hydrochloride is a chemical compound with the molecular formula C5H4F3NS·HCl and a molecular weight of 203.62 g/mol It is an aromatic amine characterized by the presence of a trifluoromethyl group attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a base and a catalyst . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the synthesis is optimized for yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)thiophen-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted thiophenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Trifluoromethyl)thiophen-2-amine hydrochloride has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)thiophen-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. This property makes it a valuable tool in drug design and development . The compound can modulate the activity of specific enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 2-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride
- 4-Amino-2-(trifluoromethyl)pyridine
Comparison: Compared to similar compounds, 4-(Trifluoromethyl)thiophen-2-amine hydrochloride is unique due to its specific substitution pattern on the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C5H5ClF3NS |
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Molecular Weight |
203.61 g/mol |
IUPAC Name |
4-(trifluoromethyl)thiophen-2-amine;hydrochloride |
InChI |
InChI=1S/C5H4F3NS.ClH/c6-5(7,8)3-1-4(9)10-2-3;/h1-2H,9H2;1H |
InChI Key |
VDWBANLJTBKEOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1C(F)(F)F)N.Cl |
Origin of Product |
United States |
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